![molecular formula C17H13N3O B10842098 2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842098.png)
2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-oxo-2-p-tolyl-6H-pyrazolo[1,5-c]quinazoline est un composé hétérocyclique qui a suscité un intérêt considérable dans les domaines de la chimie organique et des sciences pharmaceutiques. Ce composé fait partie d'une classe plus large d'hétérocycles fusionnés contenant des atomes d'azote, qui sont connus pour leurs diverses activités biologiques et leurs applications en chimie médicinale .
Méthodes De Préparation
La synthèse de la 5-oxo-2-p-tolyl-6H-pyrazolo[1,5-c]quinazoline implique généralement des réactions multi-composants (RMC), qui sont efficaces et respectueuses de l'environnement. Une méthode courante est la réaction de Groebke–Blackburn–Bienaymé (GBBR), qui implique l'utilisation d'un aldéhyde, d'un isocyanure et d'un composé hétérocyclique contenant un fragment amidine. Cette réaction est catalysée par divers catalyseurs, tels que CeCl3·7H2O, et est réalisée dans l'éthanol au reflux pendant environ 2 heures . Les conditions réactionnelles sont optimisées pour obtenir des rendements élevés et une production minimale de déchets.
Analyse Des Réactions Chimiques
La 5-oxo-2-p-tolyl-6H-pyrazolo[1,5-c]quinazoline subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'utilisation d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Ce composé peut subir des réactions de substitution nucléophile, où des nucléophiles tels que des amines ou des thiols remplacent un groupe partant sur la molécule.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de quinazolinone, tandis que la réduction peut produire des produits substitués par des amines .
Applications De Recherche Scientifique
La 5-oxo-2-p-tolyl-6H-pyrazolo[1,5-c]quinazoline a une large gamme d'applications en recherche scientifique :
Chimie : Elle est utilisée comme unité de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Ce composé a montré un potentiel en tant qu'inhibiteur de diverses enzymes et protéines, ce qui en fait un candidat pour le développement de médicaments.
Médecine : Elle a été étudiée pour ses activités anticancéreuses, antituberculeuses et antivirales.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux ayant des propriétés électroniques et optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de la 5-oxo-2-p-tolyl-6H-pyrazolo[1,5-c]quinazoline implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes et des récepteurs. La structure du composé lui permet de former des liaisons hydrogène, des interactions hydrophobes et des liaisons halogènes avec ses cibles. Ces interactions peuvent inhiber l'activité des enzymes ou bloquer les sites récepteurs, conduisant à ses effets biologiques .
Mécanisme D'action
The mechanism of action of 2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and halogen bonds with its targets. These interactions can inhibit the activity of enzymes or block receptor sites, leading to its biological effects .
Comparaison Avec Des Composés Similaires
La 5-oxo-2-p-tolyl-6H-pyrazolo[1,5-c]quinazoline est unique en raison de sa structure hétérocyclique fusionnée, qui combine les propriétés des cycles pyrazole et quinazoline. Les composés similaires comprennent :
Pyrazolo[5,1-b]quinazoline : Connue pour son activité anticancéreuse.
Imidazo[1,5-c]quinazoline : Étudiée pour ses propriétés antivirales.
Triazolo[1,5-c]quinazoline : Présente des activités antibactériennes et antituberculeuses.
Ces composés partagent certaines similitudes structurelles, mais diffèrent dans leurs activités biologiques et leurs applications spécifiques.
Propriétés
Formule moléculaire |
C17H13N3O |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-6H-pyrazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)15-10-16-13-4-2-3-5-14(13)18-17(21)20(16)19-15/h2-10H,1H3,(H,18,21) |
Clé InChI |
MEMISOHEHYPPHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




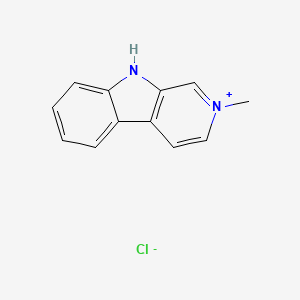
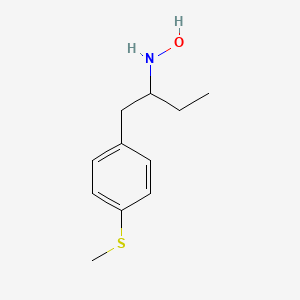


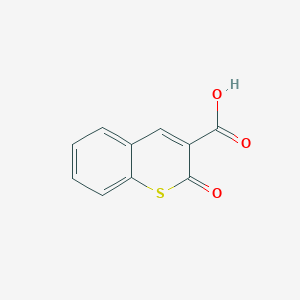

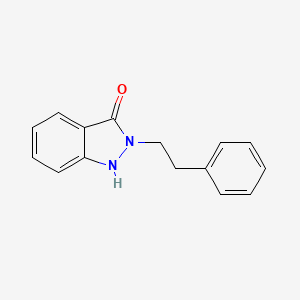

![2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine](/img/structure/B10842071.png)
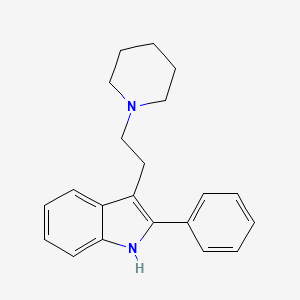
![2-phenyl-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B10842081.png)
![2-Phenyl-4-[1,2,4]triazol-1-yl-chroman-7-ol](/img/structure/B10842084.png)
